molecular formula C17H12N2O3 B5375066 2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol

Cat. No.: B5375066
M. Wt: 292.29 g/mol
InChI Key: WNBSMQUQEBQBSR-CSKARUKUSA-N
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Description

2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety substituted with a 2-nitrophenyl group through an ethenyl linkage. The compound exhibits interesting chemical and biological properties, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol typically involves the reaction of 2-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the quinoline and nitrophenyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroquinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxyl group on the quinoline moiety can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Quinoline ethers or esters.

Scientific Research Applications

2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol involves its interaction with various molecular targets. The compound can bind to DNA, proteins, and enzymes, affecting their function. The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that can induce cellular damage. The quinoline moiety can intercalate into DNA, disrupting its structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(3-nitrophenyl)ethenyl]quinolin-8-ol
  • 2-[(E)-2-(4-nitrophenyl)ethenyl]quinolin-8-ol
  • 2-[(E)-2-(2-nitrophenyl)ethenyl]pyridine

Uniqueness

2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol is unique due to its specific substitution pattern and the presence of both a quinoline and nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-7-3-5-13-9-11-14(18-17(13)16)10-8-12-4-1-2-6-15(12)19(21)22/h1-11,20H/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBSMQUQEBQBSR-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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